4-Chloro-1H-indole-3-carbonyl chloride
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Overview
Description
4-Chloro-1H-indole-3-carbonyl chloride is a chemical compound belonging to the indole family, characterized by a chloro substituent at the fourth position and a carbonyl chloride group at the third position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-indole-3-carbonyl chloride typically involves the chlorination of 1H-indole-3-carboxylic acid followed by the conversion of the carboxylic acid group to a carbonyl chloride. One common method includes:
Chlorination: 1H-indole-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to introduce the chloro substituent at the fourth position.
Formation of Carbonyl Chloride: The resulting 4-chloro-1H-indole-3-carboxylic acid is then reacted with oxalyl chloride (COCl)₂ or thionyl chloride (SOCl₂) to convert the carboxylic acid group to a carbonyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and optimizing the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1H-indole-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, allowing further functionalization at specific positions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions (e.g., room temperature to 80°C) to form corresponding derivatives.
Electrophilic Aromatic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic conditions to introduce various substituents onto the indole ring.
Major Products Formed:
Amides and Esters: Formed through nucleophilic substitution reactions with amines and alcohols, respectively.
Halogenated Indoles: Formed through electrophilic aromatic substitution reactions with halogens.
Scientific Research Applications
4-Chloro-1H-indole-3-carbonyl chloride has diverse applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: Employed in the synthesis of biologically active molecules for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-Chloro-1H-indole-3-carbonyl chloride primarily involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of various derivatives. The indole ring’s aromaticity allows for electrophilic substitution, enabling further functionalization and interaction with biological targets.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound’s derivatives can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Receptor Binding: Certain derivatives can interact with cellular receptors, influencing signal transduction and cellular responses.
Comparison with Similar Compounds
4-Chloro-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
1H-indole-3-carbonyl chloride: Lacks the chloro substituent at the fourth position.
Uniqueness: 4-Chloro-1H-indole-3-carbonyl chloride is unique due to the presence of both a chloro substituent and a carbonyl chloride group, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules with tailored properties.
Properties
IUPAC Name |
4-chloro-1H-indole-3-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-2-1-3-7-8(6)5(4-12-7)9(11)13/h1-4,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYORUQWUKIDMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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